molecular formula C36H36N10O5 B10832079 N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide

Cat. No.: B10832079
M. Wt: 688.7 g/mol
InChI Key: MPFPDTOOHBZQJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SJ988497 is synthesized through a multi-step process involving the derivatization of Ruxolitinib, the attachment of a linker, and the conjugation with Pomalidomide . The specific reaction conditions and reagents used in each step are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques such as amide bond formation, esterification, and coupling reactions .

Industrial Production Methods

The industrial production of SJ988497 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .

Properties

Molecular Formula

C36H36N10O5

Molecular Weight

688.7 g/mol

IUPAC Name

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C36H36N10O5/c1-2-18-45-20-22(19-40-45)30-25-14-17-38-31(25)44-36(43-30)41-23-10-8-21(9-11-23)32(48)39-16-4-3-15-37-26-7-5-6-24-29(26)35(51)46(34(24)50)27-12-13-28(47)42-33(27)49/h5-11,14,17,19-20,27,37H,2-4,12-13,15-16,18H2,1H3,(H,39,48)(H,42,47,49)(H2,38,41,43,44)

InChI Key

MPFPDTOOHBZQJD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)C(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Origin of Product

United States

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